5-Fluoro Paliperidone chemical structure and properties
5-Fluoro Paliperidone chemical structure and properties
An In-depth Technical Guide to 5-Fluoro Paliperidone: Structure, Properties, and Pharmacological Considerations
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro Paliperidone, a positional isomer and known impurity of the atypical antipsychotic drug, Paliperidone. While extensive research has been conducted on Paliperidone, its 5-fluoro analog remains less characterized. This document aims to consolidate the available information on 5-Fluoro Paliperidone, including its chemical structure, and physicochemical properties. Furthermore, this guide presents a proposed synthetic route and discusses potential analytical methodologies for its characterization. A key focus is placed on the presumed mechanism of action, drawing parallels with Paliperidone's well-established pharmacology and exploring the potential influence of the altered fluorine substitution on receptor interactions and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antipsychotic agents and related compounds.
Introduction
Paliperidone, the active metabolite of risperidone, is a widely prescribed second-generation antipsychotic for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3] The chemical structure of Paliperidone features a 6-fluoro-1,2-benzisoxazole moiety. 5-Fluoro Paliperidone is a positional isomer of this active pharmaceutical ingredient, distinguished by the substitution of the fluorine atom at the 5-position of the benzisoxazole ring.[4][5]
Primarily identified as an impurity in the synthesis of Paliperidone, the characterization of 5-Fluoro Paliperidone is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[5] Beyond its role as an impurity, understanding the chemical and pharmacological properties of this isomer is of scientific interest. The position of a fluorine atom in a drug molecule can significantly influence its binding affinity to target receptors, metabolic pathway, and overall pharmacokinetic and pharmacodynamic profile.
This guide provides a detailed examination of 5-Fluoro Paliperidone, offering a foundational resource for further scientific investigation.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Fluoro Paliperidone is similar to that of Paliperidone, with the exception of the fluorine atom's position on the benzisoxazole ring.
IUPAC Name: 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[4][5]
Chemical Structure of 5-Fluoro Paliperidone
Caption: Chemical structure of 5-Fluoro Paliperidone.
A comparison of the key physicochemical properties of 5-Fluoro Paliperidone and Paliperidone is presented in the table below.
| Property | 5-Fluoro Paliperidone | Paliperidone (6-Fluoro Isomer) |
| CAS Number | 1346598-34-2[4][5][6] | 144598-75-4[3] |
| Molecular Formula | C23H27FN4O3[4][6] | C23H27FN4O3[3] |
| Molecular Weight | 426.48 g/mol [4] | 426.49 g/mol [3] |
| Appearance | Pale Yellow Solid[7] | White to yellow powder[8] |
| Solubility | Soluble in Methanol, DMSO | Sparingly soluble in 0.1N HCl and methylene chloride; practically insoluble in water[2] |
Proposed Synthesis and Analytical Characterization
Proposed Synthetic Pathway
The proposed synthesis involves the N-alkylation of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Fluoro Paliperidone.
Hypothetical Experimental Protocol
Step 1: N-alkylation
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To a solution of 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (1.0 eq) in a suitable organic solvent (e.g., acetonitrile or methanol), add a base (e.g., potassium carbonate or triethylamine, 2-3 eq).
-
Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0-1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Step 2: Purification
-
The crude 5-Fluoro Paliperidone can be purified by recrystallization from a suitable solvent system (e.g., isopropanol or ethanol) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized 5-Fluoro Paliperidone would be confirmed using a suite of analytical techniques, similar to those employed for Paliperidone.[14][15][16]
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure and confirm the position of the fluorine atom. The fluorine substitution at the 5-position would result in a distinct splitting pattern for the aromatic protons on the benzisoxazole ring compared to the 6-fluoro isomer.[8]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Analysis: To determine the melting point range of the purified compound.
Pharmacology and Mechanism of Action
Established Mechanism of Action of Paliperidone
The therapeutic effects of Paliperidone in schizophrenia and schizoaffective disorder are believed to be mediated through its antagonist activity at central dopamine D2 and serotonin 5-HT2A receptors.[3][17][18] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations and delusions), while the antagonism of 5-HT2A receptors may contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects compared to older antipsychotics.[2]
Paliperidone also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and somnolence.[1][2]
Signaling Pathway of Paliperidone
Caption: Simplified signaling pathway of Paliperidone's antagonism at D2 and 5-HT2A receptors.
Potential Implications of 5-Fluoro Substitution
As no specific pharmacological data for 5-Fluoro Paliperidone has been published, its mechanism of action is presumed to be similar to that of Paliperidone, involving antagonism of D2 and 5-HT2A receptors. However, the change in the position of the fluorine atom from the 6- to the 5-position on the benzisoxazole ring could have several implications:
-
Receptor Binding Affinity and Selectivity: The electronic environment of the benzisoxazole ring is altered by the repositioning of the highly electronegative fluorine atom. This could influence the binding affinity and selectivity of the molecule for its target receptors (D2, 5-HT2A) as well as off-target receptors (adrenergic, histaminergic). A change in the D2/5-HT2A binding ratio could potentially alter the therapeutic efficacy and side-effect profile.
-
Metabolic Stability: Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at a specific position, thereby increasing the metabolic stability and half-life of a drug. The position of the fluorine atom can determine which metabolic pathways are affected. It is plausible that 5-Fluoro Paliperidone exhibits a different metabolic profile compared to Paliperidone.
-
Pharmacokinetics: Changes in lipophilicity and metabolic stability can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Further research, including in vitro receptor binding assays and in vivo animal studies, is necessary to elucidate the specific pharmacological profile of 5-Fluoro Paliperidone and to determine if it offers any therapeutic advantages or disadvantages compared to Paliperidone.
Significance and Future Directions
The primary significance of 5-Fluoro Paliperidone currently lies in its status as a process-related impurity in the manufacturing of Paliperidone.[5] As such, its synthesis, isolation, and characterization are essential for the development of reference standards to ensure the quality and safety of the final drug product. Regulatory agencies typically require the identification and quantification of impurities above a certain threshold.
Looking forward, the pharmacological evaluation of 5-Fluoro Paliperidone represents a compelling area of research. Key future investigations should include:
-
In vitro pharmacology: Comprehensive receptor binding and functional assays to determine the affinity and activity of 5-Fluoro Paliperidone at a panel of relevant central nervous system receptors.
-
In vivo studies: Animal models of psychosis to evaluate the antipsychotic efficacy of 5-Fluoro Paliperidone and to establish its pharmacokinetic profile and safety.
-
Comparative studies: Direct head-to-head comparisons with Paliperidone to ascertain any differences in potency, efficacy, side-effect liability, and metabolic fate.
Such studies would not only provide a more complete understanding of this particular molecule but could also contribute to the broader knowledge of structure-activity relationships in the development of new antipsychotic agents.
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